Rifamycin O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

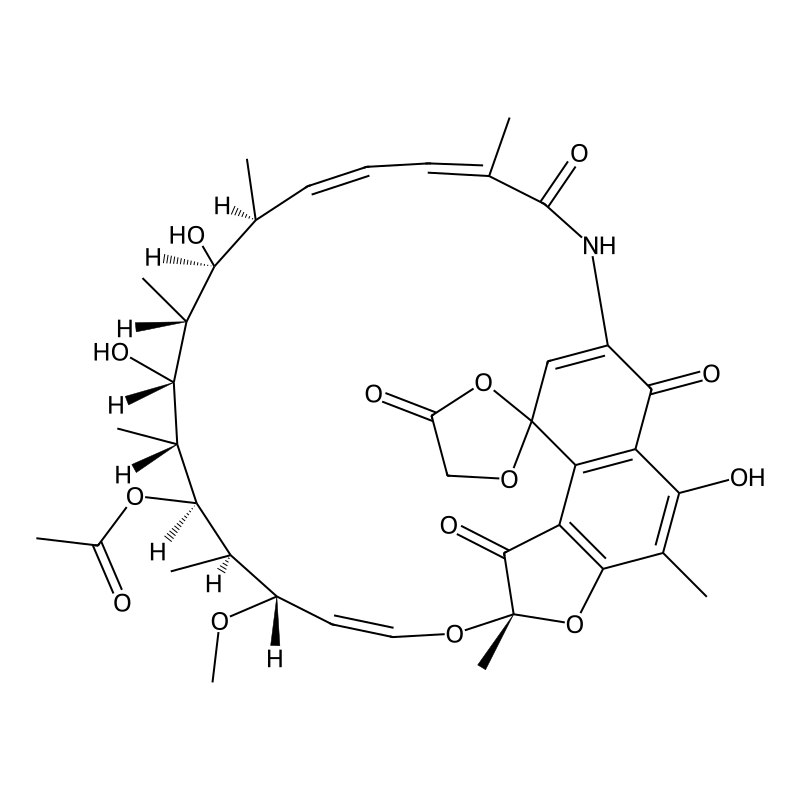

Rifamycin O is a member of the rifamycin family of antibiotics, which are derived from the bacterium Amycolatopsis mediterranei. This compound, with the chemical formula , is characterized by its complex structure featuring a naphthalene ring and an ansa chain, which is typical of rifamycins. The unique structure of rifamycin O contributes to its biological activity, particularly its ability to inhibit bacterial RNA synthesis by targeting prokaryotic DNA-dependent RNA polymerase. This mechanism of action makes rifamycin O effective against a variety of bacterial infections, including those caused by resistant strains .

- Antibiotic resistance: Excessive or improper use could contribute to the development of antibiotic-resistant bacteria [].

- Gastrointestinal side effects: Nausea, vomiting, and diarrhea are common side effects observed with some rifamycins.

Current Research and Future Directions

Rifamycin O shows promise as a potential treatment for infections caused by Mycobacterium abscessus, a bacterium known for its resistance to many antibiotics []. Further research is necessary to:

- Elucidate its complete biosynthetic pathway.

- Evaluate its efficacy and safety in pre-clinical and clinical trials.

- Investigate potential modifications to enhance its potency and reduce side effects.

- Hydroxylation and Oxidation: Enzymatic reactions involving cytochrome P450 enzymes play a significant role in modifying rifamycin O during its biosynthesis. For instance, hydroxylation reactions can introduce hydroxyl groups into the structure, enhancing its reactivity and biological activity .

- Reduction Reactions: Rifamycin O can be reduced to other forms, such as rifamycin B and rifamycin SV, through the action of reducing agents like NADPH. These transformations are essential for producing active metabolites that exhibit antibacterial properties .

- Formation of Ester Bonds: The formation of ester bonds is also significant in the transformation processes leading to various rifamycin derivatives, impacting their pharmacological profiles .

The synthesis of rifamycin O can occur through both natural and synthetic pathways:

- Natural Biosynthesis: Rifamycin O is produced naturally by Amycolatopsis mediterranei, which utilizes a complex set of enzymatic reactions involving polyketide synthases and other modifying enzymes. The biosynthetic pathway involves multiple steps starting from simple precursors like acetate and propionate, leading to the formation of the characteristic naphthalene ring structure .

- Chemical Synthesis: Laboratory methods have been developed for synthesizing rifamycin O using organic synthesis techniques that mimic natural biosynthetic pathways. These methods often involve multi-step reactions that build up the complex structure through strategic functional group modifications .

Rifamycin O has several important applications in medicine:

- Antibacterial Treatment: It is primarily used as an antibiotic for treating infections caused by mycobacteria, particularly tuberculosis. Its ability to circumvent resistance mechanisms makes it valuable in combination therapies .

- Research Tool: Due to its specific interaction with RNA polymerase, rifamycin O is utilized in research settings to study transcription mechanisms in bacteria and to develop new antibiotics .

Studies on rifamycin O have highlighted its interactions with various biological systems:

- Drug Interactions: Rifamycin O can interact with other medications metabolized by liver enzymes, necessitating careful monitoring in clinical settings. Its metabolism primarily occurs in hepatocytes, leading to potential drug-drug interactions that may affect therapeutic efficacy .

- Resistance Mechanisms: Research has identified specific mutations in bacterial RNA polymerase that confer resistance to rifamycins, including rifamycin O. Understanding these interactions helps guide effective treatment regimens and informs the development of new compounds with enhanced efficacy against resistant strains .

Rifamycin O shares structural and functional similarities with several other compounds within the rifamycin family. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Rifampicin | Contains a similar naphthalene core | Widely used for tuberculosis treatment; high resistance rates observed |

| Rifabutin | Modified ansa chain | Effective against mycobacterial infections; lower resistance frequency |

| Rifaximin | Smaller molecular size | Primarily used for gastrointestinal infections; less systemic absorption |

| Rifapentine | Extended ansa chain | Longer half-life; used in combination therapies for tuberculosis |

Rifamycin O is unique due to its specific structural modifications that enhance its binding affinity for bacterial RNA polymerase while minimizing interaction with mammalian enzymes, leading to reduced toxicity in human cells compared to some other members of the rifamycin family .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard